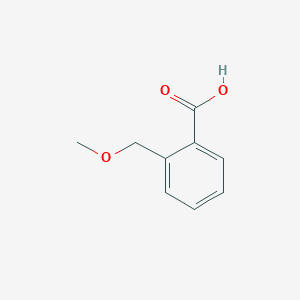

2-(Methoxymethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBJAHPVWKIPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482176 | |

| Record name | 2-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88550-19-0 | |

| Record name | 2-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Methoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the known chemical properties of 2-(Methoxymethyl)benzoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes computed data and, for comparative purposes, experimental data for its structural isomer, 4-(Methoxymethyl)benzoic acid. All quantitative data is summarized in structured tables, and a proposed synthetic workflow is visualized.

Core Chemical Properties

This compound is an organic compound and a derivative of benzoic acid. Its structure features a methoxymethyl group at the ortho-position of the benzoic acid.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 88550-19-0 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Canonical SMILES | COCC1=CC=CC=C1C(=O)O | [1] |

| InChI Key | SZBJAHPVWKIPIU-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 166.062994177 | [1] |

| Monoisotopic Mass | 166.062994177 | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

Physical and Spectroscopic Properties

Table 2: Experimental Properties of 4-(Methoxymethyl)benzoic Acid

| Property | Value | Source |

| Melting Point | 123 °C | [2][3] |

| Boiling Point | 281.8 °C at 760 mmHg | [2] |

| Flash Point | 112.5 °C | [2] |

| Density | 1.177 g/cm³ | [2] |

| pKa (Predicted) | 4.19 ± 0.10 | [3] |

| Solubility | Slightly soluble in Chloroform and DMSO. | [3] |

Synthesis of (Methoxymethyl)benzoic Acids

While a specific protocol for the synthesis of this compound was not found, a general method for the preparation of its isomer, 4-(Methoxymethyl)benzoic acid, has been documented. This procedure involves a nucleophilic substitution reaction and can likely be adapted for the synthesis of the 2-isomer, starting from 2-(bromomethyl)benzoic acid.

Experimental Protocol: Synthesis of 4-(Methoxymethyl)benzoic Acid

This protocol describes the synthesis of 4-(Methoxymethyl)benzoic acid from 4-bromomethylbenzoic acid via a nucleophilic substitution reaction with methoxide.

Materials:

-

4-Bromomethylbenzoic acid

-

Potassium hydroxide (KOH)

-

Methanol (CH₃OH)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

-

Hexane

-

100 mL round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer or boiling stones

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

pH paper

Procedure:

-

In a 100 mL round-bottomed flask containing methanol (25 mL) and a magnetic stirrer or boiling stone, dissolve 1.1 g of potassium hydroxide.

-

To this methanolic KOH solution, add 1.1 g of 4-bromomethylbenzoic acid.

-

Attach a reflux condenser to the flask and gently boil the mixture for 45 minutes. The reaction time starts when the mixture begins to boil. Ensure proper mixing by swirling the flask every five minutes if not using a magnetic stirrer.

-

After the reflux period, cool the flask to room temperature.

-

Remove the methanol using a rotary evaporator.

-

Dissolve the resulting residue in 30 mL of deionized water.

-

Acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic, as indicated by pH paper. This will precipitate the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with two 15 mL portions of hexane.

-

Recrystallize the crude product from deionized water.

-

Isolate the purified solid by vacuum filtration and dry it thoroughly under vacuum.

-

Record the final weight and determine the melting point of the dried product.

Proposed Synthesis Workflow for (Methoxymethyl)benzoic Acids

Caption: Proposed workflow for the synthesis of (Methoxymethyl)benzoic acids.

Safety and Hazards

This compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Biological Activity and Signaling Pathways

There is currently no available information in the searched literature regarding the biological activity or any associated signaling pathways for this compound. Further research is required to determine its pharmacological and toxicological profiles.

Conclusion

This technical guide has summarized the currently available chemical and physical properties of this compound. A significant lack of experimental data for this compound necessitates the use of computed values and comparative data from its isomers to provide a more complete, albeit predictive, profile. The provided synthesis protocol for the 4-isomer offers a viable starting point for the laboratory preparation of this compound, which would enable further experimental investigation into its properties and potential applications. As with any chemical compound, appropriate safety measures should be strictly adhered to during its handling and use.

References

An In-depth Technical Guide to 2-(Methoxymethyl)benzoic acid (CAS: 88550-19-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a methoxymethyl group on the benzene ring, provides a scaffold for the synthesis of a variety of derivatives with potential biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88550-19-0 | |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 94 °C | |

| Boiling Point (Predicted) | 271.4 ± 15.0 °C | |

| XlogP (Predicted) | 1.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Reactivity

A potential synthetic approach could start from methyl 2-(bromomethyl)benzoate. The methoxymethyl group can be introduced via a Williamson ether synthesis by reacting methyl 2-(bromomethyl)benzoate with sodium methoxide. The final step would then be the hydrolysis of the methyl ester to yield the desired carboxylic acid.

3.1. General Experimental Protocol for Ester Hydrolysis

The following is a general procedure for the hydrolysis of a methyl benzoate derivative, which can be adapted for the final step in the synthesis of this compound.[4][5]

-

Materials: Methyl 2-(methoxymethyl)benzoate, Sodium Hydroxide (NaOH), Methanol, Water, Concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve the methyl ester in a mixture of methanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for a specified period (e.g., 4 hours) to ensure complete hydrolysis.[4]

-

After cooling the reaction mixture, acidify it with concentrated hydrochloric acid to a pH that ensures the precipitation of the carboxylic acid.[4]

-

Collect the precipitated this compound by filtration.

-

Wash the solid with cold water to remove any inorganic impurities.[5]

-

Dry the product, for example, under vacuum.

-

3.2. Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the methoxymethyl group.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions. The directing effects of the carboxylic acid (meta-directing) and the methoxymethyl group (ortho-, para-directing) will influence the regioselectivity of these reactions.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the searched literature. However, predicted and related compound data can provide an indication of the expected spectral features.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-O stretching vibrations.[6][7][8]

4.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ). Fragmentation patterns may involve the loss of the methoxymethyl group or the carboxylic acid group. Predicted mass spectrometry data suggests adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[2]

Potential Biological Activities and Signaling Pathways

While no specific biological activity data for this compound has been found, derivatives of benzoic acid are known to possess a range of biological activities, including anti-inflammatory properties.[9][10][11]

5.1. Anti-inflammatory Activity

Many benzoic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation.[12]

5.1.1. Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to assess COX inhibition is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.[13][14][15]

-

Principle: The peroxidase component of COX catalyzes the oxidation of a probe in the presence of prostaglandin G2, the intermediate product of the COX reaction, leading to a fluorescent or colored product. Inhibitors of COX will reduce the amount of product formed.

-

General Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound (this compound) at various concentrations. A known COX inhibitor (e.g., celecoxib for COX-2) is used as a positive control.[13]

-

Initiate the reaction by adding arachidonic acid, the substrate for COX.

-

Measure the fluorescence or absorbance over time using a plate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

5.2. Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Some anti-inflammatory compounds act by inhibiting this pathway.

5.2.1. Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to determine if a compound can inhibit the transcriptional activity of NF-κB.[16][17][18][19][20]

-

Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.

-

General Procedure:

-

Seed cells stably expressing the NF-κB luciferase reporter in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

After an incubation period, lyse the cells and add a luciferase assay reagent.

-

Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

-

5.2.2. Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Caption: Simplified NF-κB Signaling Pathway.

Conclusion

This compound represents a molecule of interest for medicinal chemistry and drug discovery. While comprehensive experimental data is currently limited, its structural features suggest potential for the development of novel therapeutic agents. The information provided in this guide on its physicochemical properties, potential synthetic routes, and possible biological activities, particularly in the context of inflammation, serves as a valuable resource for researchers in the field. Further investigation into the synthesis, spectroscopic characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C9H10O3 | CID 12245627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 3. books.rsc.org [books.rsc.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]

- 6. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]

- 7. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. benchchem.com [benchchem.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Molecular Structure of 2-(Methoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 2-(Methoxymethyl)benzoic acid. Due to a notable lack of publicly available experimental data for this specific compound, this document presents computed data for this compound and, for comparative purposes, detailed experimental data for the closely related compound, 2-methoxybenzoic acid. A plausible synthetic route for this compound is also proposed, complete with a detailed experimental workflow and a corresponding visualization. This guide aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound, with the molecular formula C9H10O3, is a substituted aromatic carboxylic acid.[1] Its structure, featuring both a carboxylic acid and a methoxymethyl group in ortho positions on a benzene ring, suggests potential applications as a versatile intermediate in organic synthesis and as a scaffold in the design of novel therapeutic agents. The spatial arrangement of these functional groups can influence its chemical reactivity, physical properties, and biological activity. This guide summarizes the known structural information and provides a framework for its synthesis and further investigation.

Molecular Structure and Properties

The fundamental structural and physicochemical properties of this compound have been computed and are available through public databases.[1]

Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H10O3 | PubChem[1] |

| Molecular Weight | 166.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COCC1=CC=CC=C1C(=O)O | PubChem[1] |

| InChI Key | SZBJAHPVWKIPIU-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Molecular Visualization

The following diagram illustrates the 2D chemical structure of this compound.

Spectroscopic Data (Comparative Analysis)

Infrared (IR) Spectroscopy of 2-Methoxybenzoic Acid

The IR spectrum of 2-methoxybenzoic acid exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| 3080-3030 | C-H stretch (aromatic) |

| 1700-1680 | C=O stretch (aryl carboxylic acid) |

| 1625-1465 | C=C stretch (aromatic ring) |

| 1320-1210 | C-O stretch (carboxylic acid) |

| ~1250 | C-O-C stretch (aryl ether) |

| 960-900 | O-H bend (out-of-plane) |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methoxybenzoic Acid

The ¹H and ¹³C NMR spectra of 2-methoxybenzoic acid in a suitable deuterated solvent would be expected to show the following signals:

¹H NMR (Predicted):

-

~10-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~7.0-8.0 ppm (multiplets, 4H): Aromatic protons.

-

~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

¹³C NMR (Predicted):

-

~165-170 ppm: Carboxylic acid carbon (-COOH).

-

~155-160 ppm: Aromatic carbon attached to the methoxy group.

-

~110-135 ppm: Other aromatic carbons.

-

~55 ppm: Methoxy carbon (-OCH₃).

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from phthalide: 1) base-catalyzed hydrolysis to form 2-(hydroxymethyl)benzoic acid, followed by 2) a Williamson ether synthesis to introduce the methyl group.

Proposed Experimental Protocol

Step 1: Synthesis of 2-(Hydroxymethyl)benzoic Acid from Phthalide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalide (1 equivalent) in ethanol.

-

Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).

-

Heating: Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH 1-2), which can be confirmed with pH paper. The product, 2-(hydroxymethyl)benzoic acid, will precipitate as a white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with a small amount of cold deionized water to remove inorganic salts.

-

Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried 2-(hydroxymethyl)benzoic acid (1 equivalent) from Step 1 in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH) (2.2 equivalents to deprotonate both the alcohol and carboxylic acid), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

-

Methylation: Add methyl iodide (CH₃I) (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous solution with 1 M HCl to pH 1-2.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic pathway.

Potential Biological Activity and Future Directions

While no specific biological activities have been reported for this compound, various derivatives of methoxybenzoic acid have shown a range of biological effects, including anti-inflammatory and antimicrobial properties. For instance, certain hydroxymethoxybenzoic acid derivatives have demonstrated hepatoprotective effects in animal models through anti-inflammatory and antioxidant mechanisms.[3] The structural similarity of this compound to these compounds suggests that it could be a valuable candidate for biological screening.

Future research should focus on:

-

The development and optimization of a reliable synthetic protocol for this compound.

-

Comprehensive characterization of its molecular structure and properties using experimental techniques such as X-ray crystallography, NMR, IR, and mass spectrometry.

-

Screening for a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects.

-

Investigation of its potential as a precursor for the synthesis of more complex, biologically active molecules.

Conclusion

This technical guide has summarized the currently available information on the molecular structure of this compound. While there is a scarcity of direct experimental data, the provided computed properties and comparative data for a closely related compound offer a solid starting point for researchers. The proposed synthetic pathway provides a logical and feasible approach to obtaining this compound for further study. The potential for interesting biological activity, based on related structures, warrants future investigation into the synthesis and characterization of this compound, which could prove to be a valuable molecule in the fields of chemical synthesis and drug discovery.

References

- 1. This compound | C9H10O3 | CID 12245627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(methoxymethyl)benzoic acid, a valuable building block in organic synthesis. The document details established methodologies, including experimental protocols and quantitative data, to support research and development activities. Visual diagrams of the synthetic routes are provided to facilitate a clear understanding of the chemical transformations.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through a two-step process commencing with the formation of the key intermediate, 2-(hydroxymethyl)benzoic acid. This intermediate is then methylated to yield the final product. An alternative, though less common, pathway involves the direct methoxymethylation of a benzoic acid precursor. This guide will focus on the most prevalent and well-documented routes.

Two primary methods for the synthesis of 2-(hydroxymethyl)benzoic acid are highlighted:

-

Catalytic Hydrogenation of Phthalaldehydic Acid: This method involves the selective reduction of the aldehyde functional group of phthalaldehydic acid.

-

Hydrolysis of Phthalide: This approach utilizes the ring-opening of the lactone, phthalide, under basic conditions.

Following the synthesis of 2-(hydroxymethyl)benzoic acid, the hydroxyl group is methylated to afford this compound. The Williamson ether synthesis is a common and effective method for this transformation.

An alternative pathway involves the synthesis of a methyl 2-(halomethyl)benzoate, which is then reacted with sodium methoxide, followed by hydrolysis to yield the target acid.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound.

| Pathway | Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| Route 1: Via Phthalaldehydic Acid | 1. Hydrogenation | Phthalaldehydic Acid | H₂, 5% Pd/Al₂O₃, 10% NaHCO₃ | Water | ~2 hours | 22 °C | High |

| 2. Methylation (Williamson Ether Synthesis) | 2-(Hydroxymethyl)benzoic Acid | CH₃I, NaH | Anhydrous THF | 4-6 hours | 0 °C to 60 °C | Good | |

| Route 2: Via Phthalide | 1. Hydrolysis | Phthalide | NaOH (aq) | Water/Ethanol | 1-3 hours | Reflux | High |

| 2. Methylation (Williamson Ether Synthesis) | 2-(Hydroxymethyl)benzoic Acid | CH₃I, NaH | Anhydrous THF | 4-6 hours | 0 °C to 60 °C | Good | |

| Alternative Route | 1. Bromination | Methyl o-toluate | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | Carbon tetrachloride | 1.5 hours | Reflux | Quantitative |

| 2. Methoxylation | Methyl 2-(bromomethyl)benzoate | Sodium methoxide (NaOCH₃) | Methanol | - | - | - | |

| 3. Hydrolysis | Methyl 2-(methoxymethyl)benzoate | NaOH, HCl | Methanol/Water | 4 hours | Reflux | ~95% |

Note: Yields are often dependent on the specific reaction scale and purification methods. "High" and "Good" are qualitative descriptors based on literature.

Experimental Protocols

Route 1: Synthesis of this compound via Phthalaldehydic Acid

Step 1: Catalytic Hydrogenation of Phthalaldehydic Acid to 2-(Hydroxymethyl)benzoic Acid [1][2][3][4]

-

Materials: Phthalaldehydic acid, 10% Sodium Bicarbonate (NaHCO₃) solution, 5% Palladium on Alumina (Pd/Al₂O₃) catalyst, Hydrogen gas, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve phthalaldehydic acid in a 10% aqueous solution of sodium bicarbonate to achieve a pH between 8 and 14.[2][3]

-

Transfer the solution to a hydrogenation reactor containing the 5% Pd/Al₂O₃ catalyst.

-

Purge the reactor with an inert gas (e.g., nitrogen) and then pressurize with hydrogen gas to 10 bar.[1]

-

Stir the reaction mixture vigorously at 22 °C until the uptake of hydrogen ceases (approximately 2 hours).[1]

-

Depressurize the reactor and filter the reaction mixture to remove the catalyst.

-

Cool the filtrate in an ice bath and carefully acidify with hydrochloric acid to a pH of 4-5 to precipitate 2-(hydroxymethyl)benzoic acid as a white solid.[1][2]

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Avoid heating during drying to prevent the formation of phthalide.[2]

-

Step 2: Methylation of 2-(Hydroxymethyl)benzoic Acid to this compound (Williamson Ether Synthesis) [5][6][7]

-

Materials: 2-(Hydroxymethyl)benzoic acid, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Water, Diethyl ether.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-(hydroxymethyl)benzoic acid in anhydrous THF.

-

Cool the mixture to 0 °C using an ice bath and add sodium hydride (1.2 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Route 2: Synthesis of this compound via Phthalide

Step 1: Base-Catalyzed Hydrolysis of Phthalide to 2-(Hydroxymethyl)benzoic Acid [8]

-

Materials: Phthalide, Sodium hydroxide (NaOH), Ethanol, Hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottom flask, dissolve phthalide in ethanol.

-

Add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH 1-2) to precipitate the product.

-

Collect the precipitated 2-(hydroxymethyl)benzoic acid by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water and dry.

-

Step 2: Methylation of 2-(Hydroxymethyl)benzoic Acid

-

Follow the procedure outlined in Route 1, Step 2.

Alternative Route: Synthesis via Methyl 2-(bromomethyl)benzoate

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate from Methyl o-toluate

-

Materials: Methyl o-toluate, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride.

-

Procedure:

-

Dissolve methyl o-toluate in carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux for 1.5 hours.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Evaporate the solvent under reduced pressure to obtain methyl 2-(bromomethyl)benzoate. The reaction is reported to be quantitative.

-

Step 2: Reaction of Methyl 2-(bromomethyl)benzoate with Sodium Methoxide

-

Materials: Methyl 2-(bromomethyl)benzoate, Sodium methoxide (NaOCH₃), Methanol.

-

Procedure:

-

Dissolve methyl 2-(bromomethyl)benzoate in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Stir the reaction mixture at room temperature. The reaction proceeds via an SN2 mechanism where the methoxide ion displaces the bromide.

-

Monitor the reaction by TLC.

-

Upon completion, the solvent can be removed under reduced pressure. The resulting product is methyl 2-(methoxymethyl)benzoate.

-

Step 3: Hydrolysis of Methyl 2-(methoxymethyl)benzoate to this compound [9][10]

-

Materials: Methyl 2-(methoxymethyl)benzoate, Sodium hydroxide (NaOH), Methanol, Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve methyl 2-(methoxymethyl)benzoate in a mixture of methanol and water.

-

Add sodium hydroxide and heat the mixture under reflux for 4 hours.[9]

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the product.

-

Filter the white crystalline precipitate, wash with water, and dry to yield this compound. A high yield (e.g., 95%) can be expected.[9]

-

Synthesis Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DE2644677A1 - Phthalide and 2-hydroxymethyl-benzoic acid prepn. - by catalytic phthalaldehydic acid hydrogenation in alkaline soln. and acidification - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. RU2155184C1 - Method of preparing benzoic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of 2-(Methoxymethyl)benzoic Acid

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Methoxymethyl)benzoic acid, catering to researchers, scientists, and professionals in drug development. The guide outlines predicted and theoretical data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Structure of this compound:

Data Presentation

Table 1: Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methylene protons, and the methoxy protons.

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Aromatic (4H) | 7.2 - 8.1 | Multiplet | 4H |

| Methylene (-CH₂-) | ~4.6 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.4 | Singlet | 3H |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| Carboxylic Acid (C=O) | > 170 |

| Aromatic (C-COOH) | ~130 |

| Aromatic (C-CH₂OCH₃) | ~138 |

| Aromatic (4 CH) | 125 - 132 |

| Methylene (-CH₂-) | ~70 |

| Methoxy (-OCH₃) | ~58 |

Table 3: Predicted IR Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.

| Functional Group | Vibration | Wavenumber (cm⁻¹) (Predicted) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether) | Stretching | 1000-1300 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

Table 4: Mass Spectrometry Data

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted data for various adducts are presented below.[1]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 167.07027 |

| [M+Na]⁺ | 189.05221 |

| [M-H]⁻ | 165.05571 |

| [M+NH₄]⁺ | 184.09681 |

| [M+K]⁺ | 205.02615 |

| [M]⁺ | 166.06244 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Securely cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and begin the experiment.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should typically be in the range of 1-10 µg/mL.

-

-

Data Acquisition (Electrospray Ionization - ESI) :

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The sample is ionized by applying a high voltage to a capillary, forming a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart of the general steps involved in spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Methoxymethyl)benzoic Acid and its Derivatives

This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their chemical properties, synthesis, and applications in research and drug development.

Core Compound: this compound

This compound is an organic compound featuring a benzoic acid core substituted with a methoxymethyl group at the ortho position.[1] Its unique structure makes it a valuable intermediate in organic synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 88550-19-0 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Canonical SMILES | COCC1=CC=CC=C1C(=O)O | [1] |

| InChI Key | SZBJAHPVWKIPIU-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.7 | [2] |

| Monoisotopic Mass | 166.062994177 Da | [1] |

Safety and Hazards

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Synthesis of this compound Derivatives

While a specific protocol for the parent compound is not detailed in the provided literature, the synthesis of related methoxybenzoic acid derivatives often involves multi-step reactions. A generalizable synthetic workflow is presented below.

General Synthetic Workflow

The synthesis of a substituted methoxybenzoic acid can be conceptualized as a multi-stage process, often starting from a readily available substituted toluene.

References

Potential Research Applications of 2-(Methoxymethyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

2-(Methoxymethyl)benzoic acid, a synthetically accessible aromatic carboxylic acid, serves as a valuable scaffold in medicinal chemistry and drug discovery. While direct research into its biological activities is limited, its derivatives have demonstrated significant potential across various therapeutic areas. This technical guide explores the prospective research applications of this compound by examining the pharmacological profiles of its key analogues. We delve into its role as a precursor for compounds with anti-inflammatory, anti-allergic, and anticancer properties. This document provides a comprehensive overview of the synthesis of the core molecule, detailed experimental protocols for evaluating its derivatives, and a summary of quantitative biological data. Furthermore, we visualize the key signaling pathways—COX/NF-κB, FcεRI, and MAPK/ERK—implicated in the activities of its derivatives, offering a roadmap for future research and development.

Introduction

This compound (CAS No: 88550-19-0) is an organic compound featuring a benzoic acid backbone with a methoxymethyl substituent at the ortho position.[1] Its bifunctional nature, possessing both a carboxylic acid and an ether linkage, makes it a versatile building block in organic synthesis. Although comprehensive biological studies on this compound itself are not widely published, its structural motif is present in a variety of pharmacologically active molecules. Research into its derivatives has revealed promising activities, suggesting that the this compound core can be a privileged scaffold for the development of novel therapeutics.

This guide will focus on the potential research applications of this compound by highlighting the significant findings related to its derivatives, thereby providing a strong rationale for its use in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 88550-19-0 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COCC1=CC=CC=C1C(=O)O | [1] |

| LogP (Predicted) | 1.7 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the ring-opening of phthalide followed by methylation.

General Synthetic Workflow

The synthesis from phthalide is a two-step process involving hydrolysis and subsequent methylation.

References

A Comprehensive Technical Review of 2-(Methoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 2-(Methoxymethyl)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct research on this specific compound, this document summarizes its known properties and presents logical, inferred methodologies and potential biological activities based on closely related analogues. All quantitative data is presented in structured tables, and detailed experimental protocols for key transformations are provided.

Core Compound Properties

This compound is a small organic molecule with the molecular formula C₉H₁₀O₃. Its structure features a benzoic acid scaffold with a methoxymethyl substituent at the ortho position.

| Property | Value | Source |

| Molecular Weight | 166.17 g/mol | PubChem[1] |

| Molecular Formula | C₉H₁₀O₃ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 88550-19-0 | PubChem[1] |

| Canonical SMILES | COCC1=CC=CC=C1C(=O)O | PubChem[1] |

| InChI Key | SZBJAHPVWKIPIU-UHFFFAOYSA-N | PubChem[1] |

| Predicted LogP | 1.7 | PubChem[1] |

| Hazard Classification | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical two-step synthesis of this compound is proposed, starting from the readily available precursor, phthalide.

References

2-(Methoxymethyl)benzoic Acid: A Technical Overview of its Synthesis and Properties

For Immediate Release

This technical guide provides a comprehensive overview of 2-(Methoxymethyl)benzoic acid, a key organic compound relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, plausible synthetic routes with experimental protocols, and potential applications based on the characteristics of related benzoic acid derivatives. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis and properties can be well-understood through established principles of organic chemistry.

Core Compound Properties

This compound, with the CAS number 88550-19-0, is a derivative of benzoic acid.[1] Its structure features a methoxymethyl group at the ortho-position of the carboxylic acid on the benzene ring. This substitution influences its chemical reactivity and physical properties.

| Property | Value |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 88550-19-0 |

| Appearance | Solid (predicted) |

Data sourced from PubChem[1]

Plausible Synthetic Pathways

Oxidation of 2-Methoxymethyltoluene

A logical and direct approach involves the oxidation of the methyl group of 2-methoxymethyltoluene. Strong oxidizing agents like potassium permanganate (KMnO4) are commonly used for converting alkyl chains on an aromatic ring to a carboxylic acid.[2][3]

Materials:

-

2-Methoxymethyltoluene

-

Potassium permanganate (KMnO4)

-

Sodium carbonate (Na2CO3)

-

Sulfuric acid (H2SO4), dilute solution

-

Sodium bisulfite (NaHSO3)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methoxymethyltoluene in a suitable solvent like water containing sodium carbonate.

-

Slowly add a solution of potassium permanganate in water to the flask while stirring vigorously. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate.

-

To the filtrate, cautiously add a solution of sodium bisulfite to reduce any excess permanganate.

-

Acidify the solution with dilute sulfuric acid to a pH of approximately 2. This will precipitate the this compound.

-

Cool the mixture in an ice bath to maximize precipitation and then collect the solid product by vacuum filtration.

-

Wash the crude product with cold deionized water.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Dry the purified crystals under vacuum to yield this compound.

Etherification of 2-(Hydroxymethyl)benzoic Acid

An alternative two-step synthesis begins with a starting material that already possesses the carboxylic acid and a modifiable side chain. 2-(Hydroxymethyl)benzoic acid can be synthesized from phthalide, which is then etherified to the final product.

Materials:

-

Phthalide

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve phthalide in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for 1-2 hours to facilitate the hydrolysis of the lactone ring.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the 2-(hydroxymethyl)benzoic acid as a white solid.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from hot water.

Materials:

-

2-(Hydroxymethyl)benzoic acid

-

Sodium hydride (NaH) or another suitable base

-

Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(hydroxymethyl)benzoic acid in anhydrous THF.

-

Cool the suspension in an ice bath and add sodium hydride portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the alkoxide and carboxylate.

-

To the resulting mixture, add methyl iodide or dimethyl sulfate dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Potential Applications and Biological Activity

Conclusion

This compound is a valuable compound for synthetic organic chemistry. While its historical discovery is not well-documented, its synthesis can be achieved through reliable and well-understood chemical transformations. The plausible synthetic routes outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Further research into the biological activities of this specific compound could reveal novel therapeutic applications, building upon the rich history of benzoic acid derivatives in medicine.

References

- 1. This compound | C9H10O3 | CID 12245627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How do you convert the following?Toluene to Benzoic acid. - askIITians [askiitians.com]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 88550-19-0 | NDA55019 [biosynth.com]

An In-depth Technical Guide to the Safety and Handling of 2-(Methoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Methoxymethyl)benzoic acid (CAS No. 88550-19-0), a chemical intermediate with applications in organic synthesis and pharmaceutical research. The following sections detail its hazardous properties, recommended handling procedures, and emergency protocols, adhering to the highest safety standards for laboratory and drug development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding the substance's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol [1] |

| CAS Number | 88550-19-0[1] |

| Appearance | Not specified (likely a solid) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is crucial for all personnel to be aware of these hazards before handling the material.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |

GHS Pictogram:

Signal Word: Warning

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize the risk of exposure and ensure the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific use of this compound to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this chemical.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | If handling in a way that generates dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. |

Engineering Controls

-

Work with this compound in a well-ventilated area.

-

The use of a chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for dust or aerosol generation.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Safety Assessment

While specific toxicological studies for this compound are not publicly available, the following sections describe the standard OECD guidelines for assessing the hazards identified for this chemical.

Skin Irritation Testing

In Vitro Method (OECD Guideline 439): This is the preferred method for determining skin irritation potential as it avoids the use of live animals.[1][2][3][4]

-

Principle: A reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis, is used.[2][3][4] The test chemical is applied topically to the tissue. Irritant chemicals cause damage to the cells, which is measured by a decrease in cell viability.

-

Methodology:

-

The test substance is applied to the surface of the RhE tissue.

-

Following a defined exposure period, the substance is removed, and the tissue is incubated.

-

Cell viability is assessed using a cell viability assay, such as the MTT assay.[1]

-

A substance is identified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[2][3]

-

In Vivo Method (OECD Guideline 404): This method should only be considered if in vitro testing is not feasible.[5][6][7][8]

-

Principle: The test substance is applied to the shaved skin of a single animal (typically a rabbit) for a set period. The skin is then observed for signs of erythema (redness) and edema (swelling).[5][6]

-

Methodology:

-

A small area of the animal's fur is clipped.

-

The test substance is applied to the skin and covered with a gauze patch.

-

After the exposure period, the patch is removed, and the skin is evaluated for irritation at specific time points (e.g., 1, 24, 48, and 72 hours).[5]

-

Eye Irritation Testing

In Vitro Method (OECD Guideline 492): This is a non-animal test method for identifying chemicals not requiring classification for eye irritation or serious eye damage.[9][10][11][12]

-

Principle: A reconstructed human cornea-like epithelium (RhCE) model is used to assess the cytotoxic effect of a chemical on the corneal epithelium.[13]

-

Methodology:

In Vivo Method (OECD Guideline 405): This method should be a last resort due to animal welfare considerations.[14][15][16][17][18]

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[16][18] The eyes are then examined for signs of irritation, including effects on the cornea, iris, and conjunctiva.[18]

-

Methodology:

Respiratory Irritation Assessment

There is no single, validated in vitro guideline for respiratory irritation. Assessment is often part of a broader acute inhalation toxicity study (e.g., OECD Guideline 403).[19]

-

Principle: Animals are exposed to the test substance via inhalation for a defined period. Observations include clinical signs of toxicity, with a particular focus on respiratory effects.

-

Methodology:

-

Animals are placed in an inhalation chamber and exposed to a specific concentration of the test substance as an aerosol or vapor.[20][21]

-

During and after exposure, animals are observed for signs of respiratory distress, such as changes in breathing rate or pattern.

-

Post-exposure, tissues from the respiratory tract may be examined histopathologically for signs of irritation.

-

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.

-

For large spills, contain the spill and follow institutional or local emergency procedures.

-

Ventilate the area and wash the spill site after material pickup is complete.

Visualized Workflows and Logical Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows and concepts.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. iivs.org [iivs.org]

- 4. senzagen.com [senzagen.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 9. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 10. x-cellr8.com [x-cellr8.com]

- 11. oecd.org [oecd.org]

- 12. tecolab-global.com [tecolab-global.com]

- 13. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. pacificbiolabs.com [pacificbiolabs.com]

- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 18. nucro-technics.com [nucro-technics.com]

- 19. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 20. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 21. scribd.com [scribd.com]

Purity Analysis of 2-(Methoxymethyl)benzoic Acid: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the purity analysis of 2-(Methoxymethyl)benzoic acid. Given the limited publicly available data specific to this compound, this guide presents methodologies adapted from well-established analytical protocols for the closely related analogue, 2-Hydroxymethylbenzoic acid. These methods, with appropriate validation, are suitable for the accurate assessment of the purity and impurity profile of this compound.

Introduction

This compound (CAS No. 88550-19-0) is a substituted benzoic acid derivative with potential applications in pharmaceutical synthesis and materials science.[1] The purity of such chemical entities is a critical parameter that can significantly impact research outcomes, drug efficacy, and safety. Therefore, robust analytical methods are essential for its quality control. This guide outlines the key analytical techniques for determining the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies and Data Presentation

A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile of this compound. High-purity certified reference materials for benzoic acid or its derivatives are recommended for instrument calibration and method validation.[2][3]

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is a primary method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method with UV detection is highly suitable for separating the main component from potential impurities.[4]

Table 1: Typical Performance Parameters for HPLC-UV Analysis of Benzoic Acid Derivatives

| Parameter | Typical Value |

| Linearity Range | 1 - 500 µg/mL |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

| Data is based on typical performance characteristics for benzoic acid and its derivatives and may vary based on instrumentation and specific method parameters.[5] |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity of benzoic acids, derivatization is often required to enhance volatility and improve chromatographic peak shape.[6] Silylation is a common derivatization technique for this purpose.[5]

Table 2: Typical Performance Parameters for GC-MS Analysis (with Derivatization) of Benzoic Acid Derivatives

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 10% |

| Data is based on typical performance characteristics for derivatized benzoic acid and its derivatives and may vary based on instrumentation and specific method parameters.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound and for estimating purity against a certified internal standard. The chemical shifts, splitting patterns, and integration of the proton signals should be consistent with the expected structure.[7]

Experimental Protocols

The following are detailed experimental protocols for the key analytical techniques.

Protocol for Purity Determination by HPLC-UV

Instrumentation and Consumables:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

HPLC grade acetonitrile, phosphoric acid, and water.[4]

-

Certified reference standard of this compound or a suitable analogue.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition is a 60:40 mixture of the aqueous and organic phases.[6] The mobile phase should be filtered and degassed.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.[4]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]

-

Chromatographic Conditions:

-

Data Analysis: Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol for Impurity Analysis by GC-MS (with Silylation)

Instrumentation and Consumables:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

-

Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[6]

-

Helium carrier gas.

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[5]

Procedure:

-

Derivatization:

-

Chromatographic Conditions:

-

Mass Spectrometry:

-

Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries and their retention times with those of known standards.

Protocol for Structural Confirmation by ¹H NMR

Instrumentation and Consumables:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

-

Deuterated solvent (e.g., deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)).[6]

-

Tetramethylsilane (TMS) as an internal standard.[7]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.[6]

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Data Analysis: The resulting spectrum should display characteristic peaks corresponding to the protons of this compound. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure.[6]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the analytical methods described.

Caption: Workflow for Purity Determination by HPLC.

Caption: Workflow for Impurity Analysis by GC-MS.

Potential Impurities

-

Starting materials: Unreacted precursors from the synthesis.

-

Isomeric impurities: Positional isomers such as 3-(methoxymethyl)benzoic acid and 4-(methoxymethyl)benzoic acid.

-

Byproducts of synthesis: Compounds formed from side reactions during the manufacturing process. For instance, synthesis of related methoxy benzoic acids can involve intermediates that, if carried over, would be impurities.[8]

A thorough purity analysis should aim to separate and identify these potential impurities.

Conclusion

The purity analysis of this compound can be effectively achieved through a combination of HPLC, GC-MS, and NMR spectroscopy. The methodologies and protocols presented in this guide, adapted from well-characterized related compounds, provide a robust framework for the quality assessment of this compound. It is imperative for researchers to perform appropriate method validation to ensure the accuracy and reliability of their results. The structured approach outlined here will enable scientists and drug development professionals to confidently assess the purity of this compound for their specific applications.

References

- 1. This compound | C9H10O3 | CID 12245627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-(Substituted) Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct utilization of 2-(Methoxymethyl)benzoic acid in the synthesis of bioactive molecules is not extensively documented in current scientific literature, the closely related analogue, 2-(Hydroxymethyl)benzoic acid, serves as a valuable and well-established precursor for the development of pharmacologically active compounds. This document provides detailed application notes and protocols based on the synthesis of N-substituted 2-hydroxymethylbenzamides, a class of molecules that have demonstrated significant anti-inflammatory and analgesic properties. The synthetic strategies and biological pathways discussed herein provide a strong framework for the potential application of this compound and other related substituted benzoic acids in drug discovery and development.

Synthesis of Bioactive 2-Hydroxymethylbenzamides

The synthesis of 2-hydroxymethylbenzamides is a robust process that utilizes the lactone form of 2-(hydroxymethyl)benzoic acid, known as phthalide, as a key starting material.[1] These compounds have been identified as potential anti-inflammatory and analgesic agents, with their mechanism of action likely involving the inhibition of cyclooxygenase (COX) enzymes.[1] The general synthetic approach involves the ring-opening of N-substituted phthalimides.[1]

Experimental Protocol: Synthesis of 2-Hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethylbenzamide

This protocol provides a representative two-step procedure for the synthesis of a bioactive 2-hydroxymethylbenzamide derivative.[2]

Step 1: Synthesis of N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]phthalimide

-

In a round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine (2.35 g, 10 mmol) in 20 mL of glacial acetic acid.[3]

-

Reflux the mixture for 4 hours.[3]

-

After cooling to room temperature, pour the reaction mixture into ice-water.[3]

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the N-substituted phthalimide.[3]

Step 2: Reductive Ring Opening to 2-Hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethylbenzamide

-

Dissolve the N-substituted phthalimide from Step 1 (3.79 g, 10 mmol) in a 6:1 mixture of methanol and water (70 mL).[3]

-

Add sodium borohydride (0.76 g, 20 mmol) portion-wise to the solution at room temperature.[3]

-

Stir the reaction mixture for 24 hours.[3]

-

Remove the solvent by evaporation under reduced pressure.[3]

-

Dissolve the residue in water and extract with ethyl acetate.[3]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.[3]

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 2-hydroxymethylbenzamide derivative.[3]

Quantitative Data: Anti-Inflammatory Activity

The anti-inflammatory activity of a series of synthesized 2-hydroxymethylbenzamide derivatives was assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition at a 100 mg/kg dose provides a quantitative measure of their efficacy.

| Compound ID | R Group | % Inhibition of Edema |

| 3a | -CH₂-piperazinyl | 25.3 |

| 3b | -CH₂-morpholinyl | 29.5 |

| 3c | -CH₂-CH₂-piperazinyl | 33.8 |

| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1 |

| 3e | -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 45.1 |

| 3f | -CH₂-CH₂-CH₂-morpholinyl | 38.0 |

| Indomethacin | (Standard Drug) | 56.3 |

Mechanism of Action: Inhibition of Cyclooxygenase (COX)